molecular formula C17H14N2O7 B3736720 Methyl 3-{[4-(methoxycarbonyl)phenyl]carbamoyl}-5-nitrobenzoate

Methyl 3-{[4-(methoxycarbonyl)phenyl]carbamoyl}-5-nitrobenzoate

Cat. No.: B3736720
M. Wt: 358.3 g/mol
InChI Key: FCSOCPYTXAORMG-UHFFFAOYSA-N
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Description

Methyl 3-{[4-(methoxycarbonyl)phenyl]carbamoyl}-5-nitrobenzoate is an organic compound with a complex structure that includes a nitrobenzoate group, a methoxycarbonyl group, and a phenylcarbamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-{[4-(methoxycarbonyl)phenyl]carbamoyl}-5-nitrobenzoate typically involves multiple steps, including esterification, nitration, and carbamoylation reactions. The starting materials often include 3-nitrobenzoic acid, methanol, and 4-(methoxycarbonyl)aniline. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and efficiency. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{[4-(methoxycarbonyl)phenyl]carbamoyl}-5-nitrobenzoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form different functional groups.

    Reduction: The nitro group can be reduced to an amine group under specific conditions.

    Substitution: The ester and carbamoyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can lead to various ester or amide derivatives.

Scientific Research Applications

Methyl 3-{[4-(methoxycarbonyl)phenyl]carbamoyl}-5-nitrobenzoate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies of enzyme interactions and protein binding.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 3-{[4-(methoxycarbonyl)phenyl]carbamoyl}-5-nitrobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group and carbamoyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s biological activity. The pathways involved may include inhibition or activation of specific enzymes, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-nitrobenzoate: Lacks the carbamoyl and methoxycarbonyl groups, making it less versatile in chemical reactions.

    Methyl 4-nitrobenzoate: Similar structure but with the nitro group in a different position, affecting its reactivity and applications.

    Methyl 3-{[4-(methoxycarbonyl)phenyl]carbamoyl}benzoate: Similar but without the nitro group, leading to different chemical properties.

Uniqueness

Methyl 3-{[4-(methoxycarbonyl)phenyl]carbamoyl}-5-nitrobenzoate is unique due to the presence of both the nitro group and the carbamoyl group, which provide a combination of reactivity and functionality not found in simpler compounds. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

methyl 3-[(4-methoxycarbonylphenyl)carbamoyl]-5-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O7/c1-25-16(21)10-3-5-13(6-4-10)18-15(20)11-7-12(17(22)26-2)9-14(8-11)19(23)24/h3-9H,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCSOCPYTXAORMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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